[4-(4-Ethylbenzyl)piperazin-1-yl](naphthalen-1-yl)methanone
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Overview
Description
4-(4-ETHYLBENZYL)PIPERAZINOMETHANONE: is a complex organic compound with the molecular formula C24H26N2O It is characterized by the presence of a piperazine ring substituted with an ethylbenzyl group and a naphthylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYLBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with Ethylbenzyl Group: The ethylbenzyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with an ethylbenzyl halide.
Attachment of the Naphthylmethanone Moiety: The final step involves the coupling of the substituted piperazine with a naphthylmethanone derivative, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHYLBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylbenzyl halide in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
4-(4-ETHYLBENZYL)PIPERAZINOMETHANONE: has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-ETHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The naphthylmethanone moiety may contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
4-(4-ETHYLBENZYL)PIPERAZINOMETHANONE: can be compared with other similar compounds, such as:
4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE: Similar structure but with an ethoxy group instead of an ethyl group.
4-(4-BENZYLPIPERAZINOMETHANONE: Lacks the ethyl substitution on the benzyl group.
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: Contains a methyl group instead of an ethyl group.
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications .
Properties
Molecular Formula |
C24H26N2O |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H26N2O/c1-2-19-10-12-20(13-11-19)18-25-14-16-26(17-15-25)24(27)23-9-5-7-21-6-3-4-8-22(21)23/h3-13H,2,14-18H2,1H3 |
InChI Key |
TVRRIDRHDMMYDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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